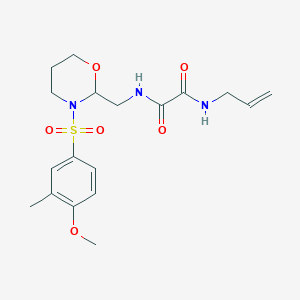

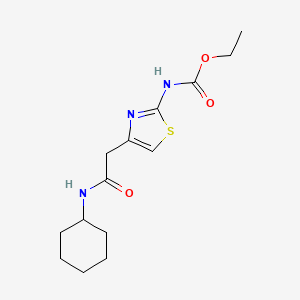

乙酸(4-(2-(环己基氨基)-2-氧代乙基)噻唑-2-基)甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Substituted benzo[d]thiazol-2-ylcarbamates have been synthesized and evaluated for anticonvulsant activity . Benzothiazole is a bicyclic ring system with electron rich sulfur and nitrogen atom. Various pharmacological actions displayed by benzothiazole include antimicrobial, antitubercular, anticonvulsant, antitumor, antihyperglycemic, and HIV-1 integrase inhibition .

Synthesis Analysis

The substituted benzo[d]thiazol-2-ylcarbamates were synthesized and their structures were confirmed based on their physical and spectral data . The compounds were found to be high melting solids and soluble in DMSO .Molecular Structure Analysis

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .Chemical Reactions Analysis

The synthesized compounds were evaluated for anticonvulsant activity using PTZ-induced convulsion and maximal electroshock models .Physical And Chemical Properties Analysis

The synthesized compounds were high melting solids and found to be soluble in DMSO .科学研究应用

有机合成中的机理研究

对 N-氨基甲酰氨基醇环化成恶唑烷酮的反应的研究表明,引入乙基能促进所需的环状碳酸酯的生成。该发现导致了在温和条件下用于羧酸的新型乙基化试剂的开发,突出了乙基化合物的促进有机合成过程的潜力 (Suzuki & Sugai, 2004)。

肽的合成研究

在杆菌肽类似物的合成中,已观察到与噻唑啉环相连的氨基酸残基的外消旋化。这一发现对肽的合成以及对肽的稳定性和结构的理解具有影响 (Hirotsu, Shiba, & Kaneko, 1970)。

抗菌和抗肿瘤活性

已评估了具有噻唑和噻二唑结构的化合物(包括与乙基(4-(2-(环己基氨基)-2-氧代乙基)噻唑-2-基)氨基甲酸酯相关的化合物)的抗菌和抗肿瘤活性。此类研究有助于开发具有治疗传染病和癌症的潜在应用的新型治疗剂 (Gomha, Riyadh, Mahmmoud, & Elaasser, 2015)。

电化学和电致变色性能

对新型给体-受体型单体的电化学和电致变色性能的研究(包括乙基化化合物)导致了具有在电子设备中应用潜力的聚合物的开发。这些研究证明了乙基化化合物在制造具有理想电子性能的材料方面的多功能性 (Hu et al., 2013)。

气相消除反应

对乙基化氨基甲酸酯的气相消除反应的计算研究提供了对热分解机理的见解。此类研究对于理解乙基化化合物在不同条件下的稳定性和反应性很有价值 (Velez, Ruiz, Quijano, & Notario, 2015)。

未来方向

There is a continuing demand for new anticonvulsant agents as several of the currently available antiepileptic drugs (AEDs) have been associated with severe side effects and fail to control seizures in about 30% of epileptic patients . Therefore, intensive research efforts are being devoted to find new anticonvulsant compounds with promising activity .

属性

IUPAC Name |

ethyl N-[4-[2-(cyclohexylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3S/c1-2-20-14(19)17-13-16-11(9-21-13)8-12(18)15-10-6-4-3-5-7-10/h9-10H,2-8H2,1H3,(H,15,18)(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOALJPYCYILKSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC(=CS1)CC(=O)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-ethoxyphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2670860.png)

![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2670863.png)

![1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea](/img/structure/B2670864.png)

![Tert-butyl 4-[1-[(2-chloroacetyl)amino]-2-methylpropan-2-yl]piperidine-1-carboxylate](/img/structure/B2670868.png)

![2-{[(Benzyloxy)carbonyl]amino}-4-methanesulfonylbutanoic acid](/img/structure/B2670869.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2670871.png)

![N-[5-(trifluoromethyl)pyridin-2-yl]prop-2-enamide](/img/structure/B2670872.png)